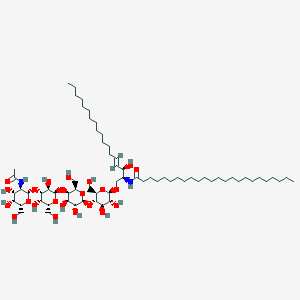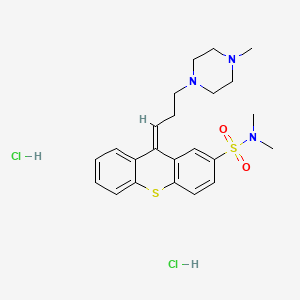
Thiothixene Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiothixene Hydrochloride is a thioxanthene derivative used primarily as an antipsychotic agent. It is structurally and pharmacologically related to the phenothiazine class of antipsychotics. This compound is commonly prescribed for the management of schizophrenia and other psychotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiothixene Hydrochloride involves the reaction of thioxanthone with a suitable amine, followed by sulfonation and subsequent conversion to the hydrochloride salt. The key steps include:
Formation of Thioxanthone: Thioxanthone is synthesized through the cyclization of diphenyl sulfide with phosgene.
Amination: Thioxanthone is reacted with a piperazine derivative to form the corresponding amine.
Sulfonation: The amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Hydrochloride Formation: The final product is obtained by converting the sulfonamide to its hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and filtration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Thiothixene Hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiothixene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the thioxanthene core.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioxanthene derivatives.
Substitution Products: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
Thiothixene Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of thioxanthenes and their derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding studies.
Medicine: Extensively studied for its antipsychotic properties and potential use in treating other psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a reference standard in pharmaceutical quality control .
Mechanism of Action
Thiothixene Hydrochloride exerts its effects primarily through antagonism of dopamine receptors in the central nervous system. It blocks dopamine receptors (subtypes D1, D2, D3, and D4), which helps alleviate symptoms of schizophrenia by reducing dopamine-mediated neurotransmission. Additionally, it has antagonistic effects on serotonergic (5-HT1 and 5-HT2), histaminergic (H1), adrenergic (alpha1 and alpha2), and muscarinic (M1 and M2) receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Thiothixene Hydrochloride is part of the thioxanthene class of antipsychotics, which includes compounds such as:
- Chlorprothixene
- Clopenthixol
- Flupenthixol
- Zuclopenthixol
Compared to these compounds, this compound has a unique side chain that enhances its binding affinity to dopamine receptors, making it particularly effective in managing schizophrenia. It also shares structural similarities with phenothiazine derivatives like thioproperazine and pipotiazine .
Properties
CAS No. |
22189-31-7 |
|---|---|
Molecular Formula |
C23H31Cl2N3O2S2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8-;; |
InChI Key |
SSRKPUYBAUMQED-INHJUQNSSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


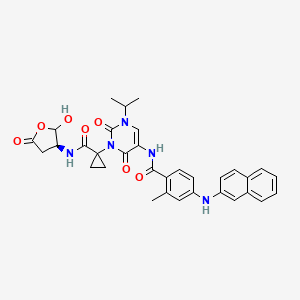
![benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B10787012.png)
![(3-(benzo[d] [1,3] dioxol-4-yloxy)-3-(4-fluorophenyl)-N, N-dimethylpropan-1-amine](/img/structure/B10787029.png)
![5-[(3-Chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10787035.png)
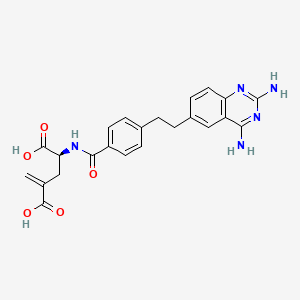
![4-{1-[(5R)-6-{[4-(trifluoromethyl)phenyl]methyl}-6-azaspiro[2.5]octane-5-amido]cyclopropyl}benzoic acid](/img/structure/B10787054.png)
![N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10787063.png)
![(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787067.png)
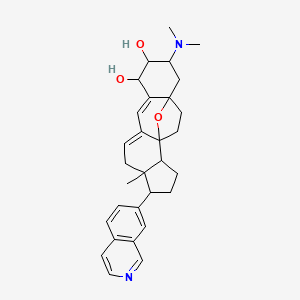
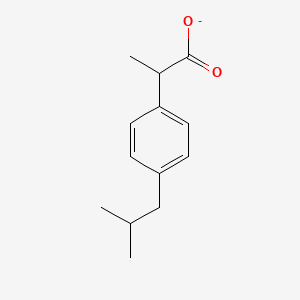
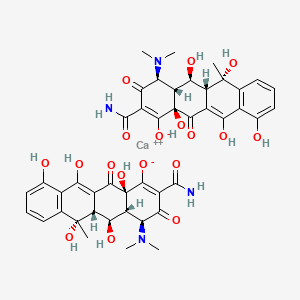
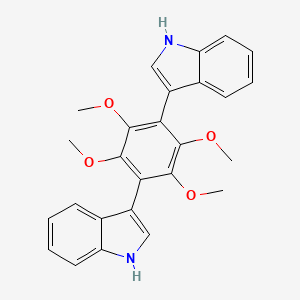
![(1S,5S,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787098.png)
